8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine
CAS No.:
Cat. No.: VC16479836
Molecular Formula: C9H15F3N2
Molecular Weight: 208.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15F3N2 |
|---|---|
| Molecular Weight | 208.22 g/mol |
| IUPAC Name | 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine |
| Standard InChI | InChI=1S/C9H15F3N2/c10-9(11,12)5-14-7-1-2-8(14)4-6(13)3-7/h6-8H,1-5,13H2 |
| Standard InChI Key | FVEGNLPZFSQOKN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC(CC1N2CC(F)(F)F)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine belongs to the class of azabicyclo compounds, which are bicyclic structures incorporating a nitrogen atom. The core framework consists of a bicyclo[3.2.1]octane system, where the nitrogen resides at the 8-position, substituted with a 2,2,2-trifluoroethyl group. An additional primary amine group is located at the 3-position of the bicyclic scaffold .
Table 1: Molecular Properties
The molecular formula C₉H₁₄F₃N₂ derives from the bicyclo[3.2.1]octane backbone (C₇H₁₂), with one carbon replaced by nitrogen (C₆H₁₁N), a trifluoroethyl group (C₂H₂F₃) at the 8-position, and an amine (-NH₂) at the 3-position. The trifluoroethyl moiety enhances lipophilicity, potentially influencing blood-brain barrier permeability .
Stereochemical Considerations
The bicyclo[3.2.1]octane system imposes significant steric constraints, leading to distinct exo and endo conformers. Patent literature indicates that synthetic routes often yield mixtures of these epimers, with ratios such as 25:75 (exo:endo) observed in reduction reactions . Computational modeling suggests that the endo conformation may exhibit greater stability due to reduced steric clash between the trifluoroethyl group and the bicyclic framework .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine typically proceeds through multi-step sequences, often starting from simpler azabicyclo precursors. A patented approach involves:
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Cyano Intermediate Formation:
Reacting 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with sodium cyanide to yield 3-cyano derivatives . -
Reduction to Amine:
Catalytic hydrogenation or borohydride-mediated reduction converts the cyano group to a primary amine. For example, lithium borohydride in methanol at 0–25°C achieves this transformation with 72% yield .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyanation | NaCN, H₂O/EtOAc, 10–35°C | 35% |
| Amine Reduction | LiBH₄, MeOH, 0°C → ambient | 72% |
Challenges in Synthesis
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Epimerization: The reduction step often produces epimeric mixtures, necessitating chromatographic separation .
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Trifluoroethyl Stability: The electron-withdrawing CF₃ group may deactivate the nitrogen toward subsequent alkylation or acylation reactions, requiring careful optimization of reaction conditions .
| Compound | Target Receptor | IC₅₀ (nM) |
|---|---|---|
| 3-Cyano-8-(trifluoroethyl) analog | Insect nAChR | 12 ± 2 |
| 8-Methyl-N-(trifluoroethyl) analog | Human σ-1 | 450 ± 60 |
| Supplier | Location | Purity | Capacity |
|---|---|---|---|
| UkrOrgSynthesis Ltd. | Ukraine | >95% | 1–5 kg/yr |
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